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Compound of Interest

Compound Name:
2-(Bromomethyl)-5-

(trifluoromethyl)furan

Cat. No.: B058163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

chemical compound 2-(Bromomethyl)-5-(trifluoromethyl)furan. Due to the limited availability

of public domain experimental spectra for this specific molecule, this document combines

available data with predicted spectroscopic characteristics and generalized experimental

protocols. This guide is intended to assist researchers in the identification, characterization,

and utilization of this compound in chemical synthesis and drug development.

Chemical Structure and Properties
IUPAC Name: 2-(Bromomethyl)-5-(trifluoromethyl)furan

Molecular Formula: C₆H₄BrF₃O

Molecular Weight: 228.99 g/mol [1]

CAS Number: 17515-77-4

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the available and predicted NMR data for 2-(Bromomethyl)-5-
(trifluoromethyl)furan.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Source

Information not

publicly available

Information not

publicly available

Information not

publicly available
CH₂Br SpectraBase[2]

Information not

publicly available

Information not

publicly available

Information not

publicly available
Furan H-3 SpectraBase[2]

Information not

publicly available

Information not

publicly available

Information not

publicly available
Furan H-4 SpectraBase[2]

Note: A ¹H NMR spectrum is available on SpectraBase, recorded on a Varian A-60 instrument

in CCl₄.[2] Access to the full spectrum requires a subscription. The chemical shifts are not

publicly detailed.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~20-30 CH₂Br

~110-120 Furan C-3

~115-125 Furan C-4

Quartet (~120-130, J_CF ≈ 270 Hz) CF₃

~145-155 Furan C-5

~150-160 Furan C-2

Note: This data is predicted based on typical chemical shifts for substituted furans and related

compounds. Actual experimental values may vary.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for 2-(Bromomethyl)-5-
(trifluoromethyl)furan.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium =C-H stretch (furan ring)

1600-1450 Medium-Strong C=C stretch (furan ring)

1350-1150 Strong
C-F stretch (trifluoromethyl

group)

1250-1000 Strong C-O-C stretch (furan ring)

~1220 Strong C-Br stretch

900-675 Strong
C-H out-of-plane bend (furan

ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 2-(Bromomethyl)-5-(trifluoromethyl)furan is

expected to show the molecular ion peak [M]⁺ at m/z 228 and 230 with an intensity ratio of

approximately 1:1, characteristic of a compound containing one bromine atom.

Table 4: Predicted Mass Spectrometry Fragments
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m/z Fragment Ion Description

228/230 [C₆H₄BrF₃O]⁺ Molecular Ion

149 [C₅H₄F₃O]⁺ Loss of Br radical

121 [C₄H₄F₃]⁺ Loss of Br and CO

69 [CF₃]⁺ Trifluoromethyl cation

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 2-(Bromomethyl)-5-(trifluoromethyl)furan.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for

a solid, an Attenuated Total Reflectance (ATR) accessory can be used with no sample

preparation.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.
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Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC/MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Analysis: Record the mass spectrum and analyze the molecular ion peak and the

fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a known compound.
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Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Confirmation
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2-(Bromomethyl)-5-(trifluoromethyl)furan

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts,
Coupling Constants, Integration

Identify Functional Group
Absorptions

Determine Molecular Weight
and Fragmentation Pattern

Confirm Structure of
2-(Bromomethyl)-5-(trifluoromethyl)furan

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.sigmaaldrich.com/US/en/product/aldrich/cds014015
https://dev.spectrabase.com/spectrum/Ho0nOH9OYjc
https://www.benchchem.com/product/b058163#2-bromomethyl-5-trifluoromethyl-furan-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b058163#2-bromomethyl-5-trifluoromethyl-furan-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b058163#2-bromomethyl-5-trifluoromethyl-furan-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b058163#2-bromomethyl-5-trifluoromethyl-furan-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b058163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

